molecular formula C10H9N3O B1417521 6-Methyl-2-(pyridin-2-yl)pyrimidin-4-ol CAS No. 55417-80-6

6-Methyl-2-(pyridin-2-yl)pyrimidin-4-ol

Cat. No. B1417521
CAS RN: 55417-80-6
M. Wt: 187.2 g/mol
InChI Key: DQUCWFVHSABFCW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“6-Methyl-2-(pyridin-2-yl)pyrimidin-4-ol” is a chemical compound with the CAS Number: 55417-80-6. Its molecular weight is 187.2 and its IUPAC name is 6-methyl-2-(2-pyridinyl)-4(3H)-pyrimidinone .


Molecular Structure Analysis

The InChI code for “6-Methyl-2-(pyridin-2-yl)pyrimidin-4-ol” is 1S/C10H9N3O/c1-7-6-9(14)13-10(12-7)8-4-2-3-5-11-8/h2-6H,1H3,(H,12,13,14) . This indicates the molecular structure of the compound.


Physical And Chemical Properties Analysis

“6-Methyl-2-(pyridin-2-yl)pyrimidin-4-ol” is a solid at room temperature . It has a melting point of 115-116 degrees Celsius .

Scientific Research Applications

Synthesis and Biological Activity

6-Methyl-2-(pyridin-2-yl)pyrimidin-4-ol and its derivatives are utilized in synthesizing various compounds with biological significance. For instance, derivatives have been synthesized with pronounced plant growth stimulating effects, highlighting their potential in agricultural applications (Pivazyan et al., 2019).

Coordination Chemistry

In coordination chemistry, compounds like 6-Methyl-2-(pyridin-2-yl)pyrimidin-4-ol are used to study selective coordination to metals like zinc. Such studies lead to insights into molecular structures and interactions, which are fundamental in materials science and inorganic chemistry (Klein et al., 2014).

Structural and Electronic Analysis

Structural and electronic behavior of derivatives of 6-Methyl-2-(pyridin-2-yl)pyrimidin-4-ol is another area of interest. These studies involve X-ray diffraction and Density Functional Theory (DFT) analysis, contributing significantly to the understanding of molecular structures and their electronic properties (Khalid et al., 2021).

Pharmaceutical Research

While excluding direct drug use and dosage information, it's noteworthy that these compounds are often referenced in the synthesis of novel pharmaceuticals. For example, they have been used in the design and discovery of selective brain penetrant inhibitors for treating cognitive disorders (Verhoest et al., 2012).

Molecular Interaction Studies

Investigating molecular interactions, such as hydrogen-bonded ribbons and sheets, is another application. These studies provide valuable insights into the molecular assembly and potential applications in crystal engineering and design (Orozco et al., 2009).

Nonlinear Optical Properties

Exploring the nonlinear optical (NLO) properties of pyrimidine derivatives is crucial in fields like optoelectronics. Such research helps in developing materials with potential applications in high-tech optoelectronic devices (Hussain et al., 2020).

Safety And Hazards

The safety information available indicates that “6-Methyl-2-(pyridin-2-yl)pyrimidin-4-ol” may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to wear protective gloves/protective clothing/eye protection/face protection .

Future Directions

While specific future directions for “6-Methyl-2-(pyridin-2-yl)pyrimidin-4-ol” are not available, pyrimidine derivatives are known to exhibit diverse types of biological and pharmaceutical activities, including antimicrobial, antiviral, antitumor, and antifibrotic compounds . This suggests that “6-Methyl-2-(pyridin-2-yl)pyrimidin-4-ol” and similar compounds could have potential applications in these areas.

properties

IUPAC Name

4-methyl-2-pyridin-2-yl-1H-pyrimidin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N3O/c1-7-6-9(14)13-10(12-7)8-4-2-3-5-11-8/h2-6H,1H3,(H,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQUCWFVHSABFCW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)NC(=N1)C2=CC=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50369391
Record name 6-Methyl-2-(pyridin-2-yl)pyrimidin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50369391
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Methyl-2-(pyridin-2-yl)pyrimidin-4-ol

CAS RN

55417-80-6
Record name 6-Methyl-2-(pyridin-2-yl)pyrimidin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50369391
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-methyl-2-(pyridin-2-yl)pyrimidin-4-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Methyl-2-(pyridin-2-yl)pyrimidin-4-ol
Reactant of Route 2
6-Methyl-2-(pyridin-2-yl)pyrimidin-4-ol
Reactant of Route 3
Reactant of Route 3
6-Methyl-2-(pyridin-2-yl)pyrimidin-4-ol
Reactant of Route 4
Reactant of Route 4
6-Methyl-2-(pyridin-2-yl)pyrimidin-4-ol
Reactant of Route 5
6-Methyl-2-(pyridin-2-yl)pyrimidin-4-ol
Reactant of Route 6
6-Methyl-2-(pyridin-2-yl)pyrimidin-4-ol

Citations

For This Compound
1
Citations
W Lin, Q Zhao, H Sun, KY Zhang… - Advanced Optical …, 2015 - Wiley Online Library
… As shown in Figure 1a and Scheme S1 (Supporting Information), we selected 6-methyl-2-pyridin-2-yl-pyrimidin-4-ol, which contains a sensitive OH moiety, as N^N ligand (bpyOH), …
Number of citations: 75 onlinelibrary.wiley.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.